4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly against diseases such as tuberculosis and various conditions related to APOL1-mediated diseases. The compound's unique structure features a spirocyclic framework that contributes to its biological activity, making it a subject of ongoing research for its efficacy as an antitubercular agent and its role in inhibiting specific biological pathways associated with disease progression.
The compound is typically synthesized through multi-step organic reactions, often involving the cyclization of piperidine derivatives with thieno[2,3-c]pyran precursors. Its synthesis and biological evaluation have been documented in various scientific studies, highlighting its potential as a lead compound for further development in pharmacology .
4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] belongs to the class of spiro compounds and is categorized under heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It is also classified as an antitubercular agent based on its activity against Mycobacterium tuberculosis .
The synthesis of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] typically involves several key steps:
The synthetic route may involve:
The molecular formula for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is C11H15NOS. Its structure features:
Key structural data includes:
4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] can undergo various chemical transformations:
Reagents commonly employed in these reactions include:
The primary mechanism of action for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] involves its role as an inhibitor of APOL1 (Apolipoprotein L1). This inhibition can alter the progression of diseases associated with APOL1 mutations.
Research indicates that this compound may impact cellular pathways linked to kidney disease and certain cancers by modulating APOL1 activity. Its efficacy against Mycobacterium tuberculosis suggests that it may disrupt bacterial survival mechanisms within host cells .
Key physical properties include:
Chemical properties involve:
Relevant data from studies indicate that modifications to the compound can significantly influence its stability and biological activity, emphasizing the importance of structural integrity in drug development .
4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] has several notable applications:
Spirocyclic frameworks, characterized by a single atom bridging two perpendicular rings, confer unique three-dimensionality critical for molecular recognition in drug discovery. The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold exemplifies this with its spiro-fused piperidine-thienopyran structure (CAS 1283095-47-5), featuring a central carbon atom linking a nitrogen-containing piperidine ring and a partially saturated thienopyran heterocycle [3] [6]. This architecture imposes significant conformational rigidity, reducing entropic penalties upon binding to biological targets compared to planar scaffolds. The compound’s molecular formula (C₁₁H₁₅NOS) and moderate lipophilicity (LogP ~2.06) enable balanced membrane permeability and aqueous solubility, addressing a key challenge in central nervous system and antimicrobial drug development [1] [6]. The basic piperidine nitrogen (pKa ~10.06) provides a protonation site for salt formation and ionic interactions with target proteins, while the thioether group enhances electron delocalization, influencing electronic properties critical for binding affinity [3].
Table 1: Key Molecular Properties of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₅NOS | High-resolution MS |
Molecular Weight | 209.31 g/mol | Calculated |
Topological Polar Surface Area | 49.5 Ų | Computational modeling |
Hydrogen Bond Acceptors | 2 | SMILES: C1CC2(CCN1)OCCC1=C2SC=C1 |
Rotatable Bonds | 0 | X-ray crystallography |
Derivatives of this spiro scaffold exhibit diverse bioactivities, primarily through modulation of infectious disease targets and cellular transport mechanisms. The core structure’s rigid geometry enables selective inhibition of mycobacterial enzymes, with derivatives showing potent activity against both replicating and dormant Mycobacterium tuberculosis (Mtb). Compound 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (MIC: 8.23 µM) outperformed ethambutol against Mtb H37Rv and exhibited equipotent activity to moxifloxacin against dormant bacilli, likely through lysine ε-aminotransferase inhibition (IC₅₀: 1.04 ± 0.32 µM) [4]. This enzyme is crucial for mycobacterial persistence during latent infection.
Structurally distinct analogues like LY2940094 (BTRX-246040) incorporate the spiro core as a norepinephrine transporter inhibitor, demonstrating applications in neurological disorders [7]. More recent derivatives target apolipoprotein L1 (APOL1)-mediated kidney diseases, including focal segmental glomerulosclerosis and non-diabetic kidney diseases prevalent in populations with specific genetic variants. These compounds modulate APOL1 ion channel function in renal podocytes, preventing cytotoxicity associated with disease progression [8].
Table 2: Primary Biological Targets and Activities of Scaffold Derivatives
Biological Target | Derivative Example | Biological Activity | Reference |
---|---|---|---|
Mycobacterium tuberculosis | 1-((4-methoxyphenyl)sulfonyl) | MIC: 8.23 µM; Dormant Mtb inhibition | [4] |
Lysine ε-aminotransferase (Mtb) | Same as above | IC₅₀: 1.04 ± 0.32 µM | [4] |
Norepinephrine transporter | LY2940094 (BTRX-246040) | IC₅₀: <50 nM | [7] |
APOL1 ion channel (Kidney) | Patent derivatives | Prevention of podocyte cytotoxicity | [8] |
The scaffold emerged prominently following GlaxoSmithKline’s phenotypic screening (2013) of ~2 million compounds against Mtb, identifying the lead compound GSK2200150A (MIC: 0.38 µM) featuring the spiro[piperidine-thienopyran] core [4]. This discovery spurred systematic structure-activity relationship (SAR) explorations, particularly on the piperidine nitrogen. Early synthetic efforts focused on N1-alkylation, acylation, and sulfonylation to enhance antitubercular potency. Significant breakthroughs included the sulfur atom repositioning strategy within the thienopyran ring, which improved target engagement against dormant bacilli [4].
Patent landscapes evolved substantially by 2020–2024, with APOL1 inhibitors incorporating complex substitutions like the 2'-chloro-4',4'-difluoro derivative used in LY2940094 [7] [8]. The synthetic accessibility of the core enabled rapid diversification: tert-butyl carbamate-protected intermediates (CAS 1283095-48-6) facilitated regioselective N-functionalization, while spirocyclic bromination enabled aryl coupling reactions [5] [8]. Current innovations focus on bicyclic appendages and fluoroalkyl substitutions to enhance blood-brain barrier penetration for neurological targets and optimize pharmacokinetic profiles for chronic kidney disease therapies [8].
Table 3: Evolution of Key Derivatives and Their Therapeutic Applications
Year | Derivative Milestone | Therapeutic Application | Advancement |
---|---|---|---|
2013 | GSK2200150A | Antitubercular | Lead identification via phenotypic screening |
2017 | N1-sulfonyl derivatives (e.g., Compound 06) | Antitubercular | Enhanced activity against dormant Mtb |
2020 | LY2940094 (BTRX-246040) | Neurological disorders | Norepinephrine transporter inhibition |
2024 | APOL1 inhibitor patents (e.g., EP4476228A1) | Kidney diseases | Genetic kidney disease modulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7